molecular formula C22H23N3O6S B3325937 Etavopivat CAS No. 2245053-57-8

Etavopivat

Cat. No.: B3325937
CAS No.: 2245053-57-8
M. Wt: 457.5 g/mol
InChI Key: KZFFYEPYCVDOGE-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etavopivat (FT-4202) is an investigational, oral, once-daily small-molecule allosteric activator of erythrocyte pyruvate kinase-R (PKR). It is being developed for sickle cell disease (SCD) and other hemoglobinopathies. By activating PKR, this compound reduces 2,3-diphosphoglycerate (2,3-DPG) levels and increases adenosine triphosphate (ATP) production in red blood cells (RBCs). This dual mechanism enhances hemoglobin-oxygen (Hb-O₂) affinity, reduces RBC sickling, improves membrane integrity, and prolongs RBC survival .

Properties

IUPAC Name

(2S)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-3-hydroxy-2-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S/c26-14-19(15-4-2-1-3-5-15)22(27)24-10-16-12-25(13-17(16)11-24)32(28,29)18-8-20-21(23-9-18)31-7-6-30-20/h1-5,8-9,19,26H,6-7,10-14H2/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFFYEPYCVDOGE-LJQANCHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=N2)S(=O)(=O)N3CC4=C(C3)CN(C4)C(=O)C(CO)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=C(C=N2)S(=O)(=O)N3CC4=C(C3)CN(C4)C(=O)[C@H](CO)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2245053-57-8
Record name Etavopivat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2245053578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETAVOPIVAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4E0A9M44Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of etavopivat involves multiple steps, including the formation of the core structure and the introduction of functional groups that enhance its activity. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain. the general approach involves the use of organic synthesis techniques to construct the molecule in a stepwise manner .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis processes, including the use of reactors, purification systems, and quality control measures to ensure the consistency and purity of the final product. The exact methods and conditions used in industrial production are proprietary and have not been publicly disclosed .

Chemical Reactions Analysis

Types of Reactions

Etavopivat undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the specific functional groups involved .

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may produce reduced derivatives .

Scientific Research Applications

Etavopivat has several scientific research applications, including:

    Chemistry: Used as a model compound to study the activation of erythrocyte pyruvate kinase and its effects on red blood cell metabolism.

    Biology: Investigated for its potential to improve red blood cell function and reduce sickling in sickle cell disease.

    Medicine: Being developed as a therapeutic agent for the treatment of sickle cell disease and other hemoglobinopathies.

    Industry: Potential applications in the development of new treatments for blood disorders

Mechanism of Action

Etavopivat exerts its effects by activating erythrocyte pyruvate kinase, which leads to a reduction in 2,3-diphosphoglycerate levels and an increase in adenosine triphosphate levels in red blood cells. This results in increased hemoglobin-oxygen affinity and improved red blood cell function. The molecular targets and pathways involved include the glycolytic pathway and the regulation of red blood cell metabolism .

Comparison with Similar Compounds

Mechanistic Insights :

  • 2,3-DPG Reduction: Elevated 2,3-DPG in SCD lowers Hb-O₂ affinity, promoting deoxygenation and HbS polymerization. Etavopivat decreases 2,3-DPG by ~50%, normalizing HbS-O₂ affinity (P50 reduction: 2.33 mmHg in vitro) .
  • ATP Increase: this compound boosts ATP levels by ~38% in non-human primates, enhancing RBC deformability and reducing oxidative stress .
  • Anti-Sickling Effects : Preclinical studies show this compound reduces RBC sickling by 30% and improves survival in SCD models .

Pharmacokinetics (PK) :

  • Rapid absorption (median tmax: 0.5–1.5 hours) and linear PK up to 700 mg, with dose-proportional exposure. Elimination half-life ranges from 3.8–13.8 hours, supporting once-daily dosing .
  • Food has minimal impact on PK (90% CI for Cmax: 60.3–111.4%; AUC: 110–128.1%), allowing flexible administration .

Clinical Efficacy :

  • Phase 1 trials demonstrated sustained Hb increases (mean: 1.5 g/dL) and reduced hemolysis markers (reticulocytes, lactate dehydrogenase) in SCD patients .
  • Exploratory studies noted reduced vaso-occlusive crises (VOCs) and systemic inflammation (e.g., TNF-α, D-dimer) .

This compound is compared to mitapivat (another PKR activator) and voxelotor (HbS polymerization inhibitor). Key differences are summarized below:

Table 1: Mechanism and Pharmacodynamics
Parameter This compound Mitapivat Voxelotor
Target PKR activator PKR activator HbS stabilization (oxygenated state)
Primary Mechanism ↓2,3-DPG, ↑ATP ↓2,3-DPG, ↑ATP Prevents HbS polymerization
Hb-O₂ Affinity ↑ (P50 reduction: 2.33 mmHg) ↑ (P50 reduction: ~1.5 mmHg) ↑ (P50 reduction: ~4.0 mmHg)
Dosing Frequency Once daily Twice daily Once daily
Key Trials Phase 2/3 HIBISCUS (NCT04624659) Phase 3 ACTIVATE (NCT03548220) Phase 3 HOPE (NCT03036813)
Key Differentiators :

Mechanistic Breadth : Unlike voxelotor, this compound addresses RBC metabolism (ATP/2,3-DPG) and membrane health, which may provide broader clinical benefits .

Safety : this compound lacks hemolysis rebound risks observed with mitapivat and avoids voxelotor’s gastrointestinal AEs .

Biological Activity

Etavopivat (FT-4202) is an investigational compound designed as a selective activator of erythrocyte pyruvate kinase-R (PKR). Its primary application is in the treatment of sickle cell disease (SCD), where it aims to improve red blood cell (RBC) health, reduce hemolysis, and alleviate symptoms associated with the disease. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, clinical trial results, and implications for patient care.

This compound operates through a multimodal mechanism that enhances RBC functionality by:

  • Activating PKR : This activation leads to decreased levels of 2,3-diphosphoglycerate (2,3-DPG) and increased levels of adenosine triphosphate (ATP) within RBCs. Lower 2,3-DPG levels result in improved hemoglobin-oxygen affinity, reducing sickling and hemolysis .
  • Improving RBC Lifespan : By enhancing ATP levels, this compound improves the deformability and membrane integrity of RBCs, which may prolong their lifespan and functionality .

Phase 1 Studies

A multicenter, randomized, placebo-controlled Phase 1 study evaluated the safety and efficacy of this compound in patients with SCD. Key findings include:

  • Study Design : The study involved 36 patients divided into cohorts receiving single and multiple ascending doses of this compound .
  • Dosage and Duration : In an open-label cohort, patients received 400 mg once daily for 12 weeks. Results showed a mean increase in hemoglobin (Hb) of 1.6 g/dL, with 73% of participants achieving an Hb increase greater than 1 g/dL .
ParameterBaselinePost-TreatmentChange
Hemoglobin (g/dL)VariesMean increase: 1.6+1.6
ATP LevelsBaselineIncreasedSustained increase
2,3-DPG LevelsElevatedDecreased by ~30%Significant decrease
Reticulocyte CountElevatedDecreasedImprovement noted

Phase 2 Studies

The ongoing Phase II HIBISCUS trial has further evaluated this compound's efficacy over a longer duration:

  • Results : Participants experienced a significant reduction in vaso-occlusive crises (VOCs) and improved hemolysis markers compared to placebo. Notably, there was a marked improvement in patient-reported outcomes related to fatigue .
  • Safety Profile : Adverse events were predominantly mild to moderate, consistent with underlying SCD. Serious adverse events occurred but were infrequent and typically not directly related to this compound .

Case Studies

Several case studies have highlighted individual responses to this compound treatment:

  • A patient treated with this compound for 12 weeks showed sustained increases in Hb levels and significant improvements in RBC morphology, indicating enhanced membrane health and reduced sickling propensity.
  • Another case demonstrated a notable decrease in hemolytic markers such as indirect bilirubin and lactate dehydrogenase after treatment initiation.

Q & A

Q. What are the primary biomarkers used to evaluate etavopivat’s pharmacodynamic (PD) effects in preclinical models?

this compound’s PD effects are quantified through changes in 2,3-diphosphoglycerate (2,3-DPG) and adenosine triphosphate (ATP) levels in red blood cells (RBCs). These biomarkers are measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with validated accuracy (lower limit of quantification: 1 ng/ml). Preclinical studies in nonhuman primates (NHPs) showed a 36% reduction in 2,3-DPG and a 38% increase in ATP after five daily doses .

Q. How is this compound administered in preclinical studies, and what dose ranges are tested?

In NHPs, this compound is administered orally via gavage in a hydroxypropyl methylcellulose vehicle. Dose ranges include 3–22 mg/kg/day for multiple-dose studies and 50 mg/kg for single-dose experiments. Blood sampling occurs at intervals (e.g., 30 minutes to 24 hours post-dose) to assess pharmacokinetic (PK) and PD profiles .

Q. What experimental models are used to validate this compound’s mechanism of action?

  • In vitro : Mature human RBCs are treated with this compound (2 nM–30 µM) to measure pyruvate kinase-R (PKR) activation (EC₅₀: 113 nM) .
  • Ex vivo : RBCs from sickle cell disease (SCD) patients (HbSS or HbSC genotypes) are exposed to this compound under deoxygenation to assess sickling reduction .
  • In vivo : NHPs and healthy human subjects undergo oral dosing with PK/PD monitoring .

Advanced Research Questions

Q. How do researchers address the temporal delay between this compound plasma concentration and 2,3-DPG modulation in PK/PD modeling?

An indirect response model (Phoenix WinNonlin) is applied, incorporating parameters like EC₅₀ (~18 ng/ml) and Emax. This accounts for the 12-hour lag between plasma Cmax and 2,3-DPG reduction observed in NHPs. The model predicts a 50% reduction in 2,3-DPG as the maximal PD effect .

Q. What methodologies resolve contradictions in ATP modulation between preclinical and clinical studies?

While this compound increases ATP in NHPs (38% from baseline), ex vivo treatment of SCD patient RBCs shows ATP decreases . This discrepancy is attributed to differences in RBC maturity and disease-specific metabolic dysregulation. Researchers use oxygen equilibrium curves (via TCS HEMOX Analyzer) and P50 values to contextualize ATP’s role in membrane integrity .

Q. How are clinical trial designs optimized to assess this compound’s efficacy in SCD?

  • Phase 1 : Single ascending doses (200–1000 mg) in healthy volunteers (NCT03815695) with PK sampling at 0–24 hours .
  • Phase 2/3 (Hibiscus Study) : Randomized, placebo-controlled trials (NCT04624659) using hemoglobin levels and vaso-occlusive crisis (VOC) frequency as endpoints. Interim analyses guide dose selection (200 mg vs. 400 mg) .
  • Open-label extensions : 52-week follow-ups to evaluate long-term safety and hemoglobin stability .

Q. What statistical tools are employed to analyze this compound’s effects on RBC deformability?

Lorrca oxygen scans measure RBC deformability under hypoxia. Data are analyzed using Prism software, with pO₂ thresholds for HbS polymerization quantified via PoS calculations . Ex vivo this compound treatment in SCD RBCs shows a 25% improvement in deformability .

Methodological Challenges and Solutions

Q. How do researchers standardize 2,3-DPG and ATP measurements across multisite trials?

Centralized labs use harmonized LC-MS/MS protocols with interlab validation. For example, ATP is quantified using a 96-well plate format with a CV <10% .

Q. What strategies mitigate variability in PK/PD responses between NHPs and humans?

Dose normalization based on body surface area (mg/m²) and species-specific PK modeling (e.g., monkey-to-human scaling) reduce translational gaps. Human trials use spray-dried dispersion formulations to enhance bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Etavopivat
Reactant of Route 2
Etavopivat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.